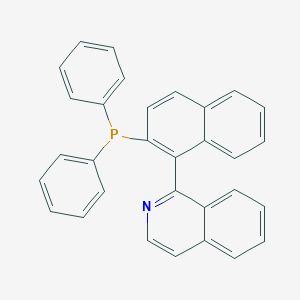

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Overview

Description

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a versatile chemical compound with a unique structure that allows for a broad range of applications in various fields of scientific research. This compound is known for its potential use as a ligand in coordination chemistry and its role in catalysis.

Mechanism of Action

Target of Action

The primary target of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is the isoquinoline and 2-naphthol molecules . This compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis .

Mode of Action

The compound interacts with its targets through a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This interaction provides a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .

Biochemical Pathways

The affected pathway is the synthesis of atropisomeric QUINOL and its derivatives . The compound’s action leads to the establishment of a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor . This allows access to two types of promising axially chiral Lewis base catalysts in optically pure forms .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have significant bioavailability due to its ability to participate in direct oxidative cross-coupling reactions .

Result of Action

The molecular and cellular effects of the compound’s action include the facile transformations of the products into QUINAP , an iconic ligand in asymmetric catalysis . Moreover, a novel organic dye derived from QUINOL, a product of the compound’s action, has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

Action Environment

The compound’s ability to participate in metal-free oxidative cross-coupling reactions suggests that it may be stable and effective in a variety of chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of isoquinoline and naphthalene derivatives with diphenylphosphane. One common method is the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This reaction provides a straightforward and scalable route to acquire the desired compound in a metal-free manner.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in various industrial processes, including the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): A representative atropisomeric heterobiaryl used as a chelating ligand in polymerization.

1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Compounds with similar structural features and applications in coordination chemistry.

Uniqueness

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is unique due to its specific combination of isoquinoline, naphthalene, and diphenylphosphane moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, often referred to as QUINAP, is a phosphine ligand that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of QUINAP, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

QUINAP is characterized by the presence of an isoquinoline moiety linked to a naphthalene unit and a diphenylphosphine group. Its molecular formula is with a molecular weight of approximately 314.39 g/mol. The compound's structure allows it to participate in various chemical reactions, particularly in catalysis and as a ligand in coordination chemistry.

Target Interactions

QUINAP has been shown to interact with several biological targets, primarily through its phosphine group, which can coordinate with metal ions or form complexes with biological macromolecules. This interaction can modulate enzyme activities or receptor functions, leading to diverse biological effects.

Biochemical Pathways

Similar compounds have demonstrated broad-spectrum biological activities, including:

- Antiviral Activity : Compounds structurally related to QUINAP have been shown to inhibit viral replication by interfering with viral enzymes.

- Anticancer Effects : QUINAP may exhibit cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis or disruption of cell cycle progression.

- Anti-inflammatory Properties : The compound might modulate inflammatory pathways, reducing cytokine production and inflammatory mediator release.

Research Findings

Several studies have investigated the biological activity of QUINAP and similar compounds:

- Anticancer Studies : Research has demonstrated that QUINAP derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- Antimicrobial Activity : QUINAP has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been suggested as a potential mechanism for its antimicrobial effects .

- Enzyme Inhibition : Studies indicate that QUINAP can inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is crucial for tumor growth and survival. This inhibition can lead to reduced lactate production and altered metabolic pathways in cancer cells .

Case Study 1: Anticancer Activity

A study published in Nature Communications reported on the synthesis of QUINAP derivatives and their evaluation against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of QUINAP against multi-drug resistant bacterial strains. The study found that QUINAP exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities of QUINAP compared to other similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound (QUINAP) | Significant (IC50 < 10 µM) | Effective (MIC < 10 µg/mL) | Enzyme inhibition, apoptosis induction |

| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | Moderate | Moderate | Disruption of metabolic pathways |

| Indole Derivatives | High | Low | Receptor binding |

Properties

IUPAC Name |

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJAIEYASUCCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318345 | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149341-34-4, 149245-03-4, 149341-33-3 | |

| Record name | (R)-QUINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-QUINAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149245-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 149341-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.